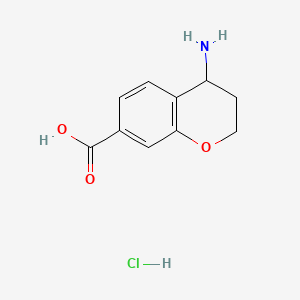
1-Cyclopropyl-5-methoxypentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-5-methoxypentane-1,3-dione is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound is a derivative of pentanedione and features a cyclopropyl group and a methoxy group attached to the pentane backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-5-methoxypentane-1,3-dione typically involves the reaction of cyclopropyl ketones with methoxy-substituted reagents under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and methoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
1-Cyclopropyl-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
1-Cyclopropyl-5-methoxypentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mécanisme D'action
The mechanism by which 1-Cyclopropyl-5-methoxypentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and cellular signaling processes .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-5-methoxypentane-1,3-dione can be compared with other similar compounds such as:
1-Cyclopropyl-5-hydroxypentane-1,3-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Cyclopropyl-5-chloropentane-1,3-dione: Contains a chlorine atom instead of a methoxy group.
1-Cyclopropyl-5-ethoxypentane-1,3-dione: Features an ethoxy group instead of a methoxy group.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-cyclopropyl-5-methoxypentane-1,3-dione |
InChI |
InChI=1S/C9H14O3/c1-12-5-4-8(10)6-9(11)7-2-3-7/h7H,2-6H2,1H3 |
Clé InChI |
SRKBKBGMFVLCKH-UHFFFAOYSA-N |
SMILES canonique |
COCCC(=O)CC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)






